An In-depth Technical Guide to 2-Nitro-1-butanol: Properties, Synthesis, and Applications in Drug Development
An In-depth Technical Guide to 2-Nitro-1-butanol: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Nitro-1-butanol, detailed experimental protocols for its synthesis and analysis, and a discussion of its relevance and potential applications in the field of drug development. The information is intended to serve as a valuable resource for researchers and scientists working with this versatile nitroalkane.
Core Chemical and Physical Properties
2-Nitro-1-butanol is a colorless to clear amber liquid.[1][2][3] It is an organic compound that features both a nitro group and a primary alcohol functional group, making it a useful intermediate in organic synthesis.[4][5]
General and Physical Properties
The fundamental physical and chemical properties of 2-Nitro-1-butanol are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| Molecular Formula | C4H9NO3 | [6][7] |
| Molecular Weight | 119.12 g/mol | [6][7] |
| Appearance | Colorless to clear amber liquid | [1][2][3] |
| Melting Point | -47 °C (-53 °F) | [6] |
| Boiling Point | 105 °C at 10 mmHg | [6] |
| Density | 1.1332 g/cm³ at 25 °C | [6] |
| Solubility in Water | 10 to 50 mg/mL at 18 °C | [6] |
| Flash Point | > 93.3 °C (> 200 °F) | [6] |
| pH (0.1 M solution) | 4.51 | [6] |
Computed and Spectroscopic Properties
Computational and spectroscopic data are crucial for the identification and characterization of 2-Nitro-1-butanol. The following table presents key computed descriptors and references to available spectral data.
| Property | Value / Reference | Source(s) |
| IUPAC Name | 2-nitrobutan-1-ol | [6] |
| SMILES | CCC(CO)--INVALID-LINK--[O-] | [6][8] |
| InChIKey | MHIHRIPETCJEMQ-UHFFFAOYSA-N | [6][8] |
| CAS Number | 609-31-4 | [6][7] |
| ¹H NMR Spectra | Available in spectral databases | [6] |
| ¹³C NMR Spectra | Available in spectral databases | [6] |
| IR Spectra | Available in spectral databases | [6] |
| Mass Spectrometry (GC-MS) | Available in spectral databases | [6][9][10][11] |
Synthesis and Purification: Experimental Protocols
The primary route for the synthesis of 2-Nitro-1-butanol is the Henry (nitroaldol) reaction, which involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[12][13][14] In the case of 2-Nitro-1-butanol, this involves the reaction of 1-nitropropane with formaldehyde.[15]
Synthesis of 2-Nitro-1-butanol via a Continuous Flow Process
A continuous flow process offers advantages in terms of safety, control, and scalability for the synthesis of 2-Nitro-1-butanol.[16] The following protocol is based on a described continuous flow reactor setup.
Materials:
-
1-nitropropane
-
Aqueous solution of sodium hydroxide
-
Aqueous solution of formaldehyde
-
Methanol or ethanol
-
Glacial acetic acid
-
Dichloromethane
Equipment:
-
Three reservoirs for reactants
-
Three pumps
-
Two tubular reactors of different lengths
-
Quench reservoir
Procedure:
-
Prepare a solution of 1-nitropropane in methanol or ethanol in the first reservoir.
-
Prepare an aqueous solution of sodium hydroxide in the second reservoir.
-
Prepare an aqueous solution of formaldehyde in the third reservoir.
-
Pump the 1-nitropropane solution and the sodium hydroxide solution at a predetermined molar ratio into the first tubular reactor to form an intermediate product stream.
-
The intermediate product stream is then mixed with the formaldehyde solution from the third pump at a specific molar ratio and enters the second, longer tubular reactor.
-
Both tubular reactors are maintained at a temperature of ≥ 35°C.[16]
-
The resulting product stream is quenched in a reservoir containing glacial acetic acid.
-
The final product, dl-2-nitro-1-butanol, is extracted from the quenched liquor using a solvent such as dichloromethane.[16]
Purification of 2-Nitro-1-butanol
Nitroalkanes, including 2-Nitro-1-butanol, can develop a yellow color upon synthesis and storage.[17] A common purification method to remove these color-forming impurities is as follows:
Procedure:
-
The crude 2-Nitro-1-butanol is subjected to aeration at approximately 90°C for one hour. This process helps to polymerize the color-forming bodies.[17]
-
Following aeration, the product is redistilled under vacuum.[17]
-
The resulting distillate should be a water-white, colorless liquid.[17]
Analytical Protocols
Accurate analysis of 2-Nitro-1-butanol is essential for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is a suitable method for its analysis.[1][2]
HPLC Analysis of 2-Nitro-1-butanol
Column: Newcrom R1 reverse-phase column[1][2]
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[1][2] For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.[1][2]
Detection: UV or MS detector, as appropriate.
Procedure:
-
Prepare the mobile phase and equilibrate the HPLC system.
-
Dissolve a known amount of the 2-Nitro-1-butanol sample in the mobile phase or a suitable solvent.
-
Inject the sample onto the column.
-
Elute the compound and detect the peak at the characteristic retention time.
-
Quantification can be performed using a standard calibration curve.
This method is scalable and can be adapted for preparative separation to isolate impurities.[1][2]
Logical and Experimental Workflows
The synthesis of 2-Nitro-1-butanol can be represented as a logical workflow, from starting materials to the final purified product. The following diagram, generated using Graphviz, illustrates a continuous flow synthesis process.
References
- 1. 2-Nitro-1-butanol | SIELC Technologies [sielc.com]
- 2. Separation of 2-Nitro-1-butanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. scribd.com [scribd.com]
- 4. 2-NITRO-1-BUTANOL CAS#: 609-31-4 [m.chemicalbook.com]
- 5. 2-NITRO-1-BUTANOL | 609-31-4 [chemicalbook.com]
- 6. 2-Nitro-1-butanol | C4H9NO3 | CID 11864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 8. PubChemLite - 2-nitro-1-butanol (C4H9NO3) [pubchemlite.lcsb.uni.lu]
- 9. spectrabase.com [spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. 1-Butanol, 2-nitro- [webbook.nist.gov]
- 12. Henry reaction - Wikipedia [en.wikipedia.org]
- 13. Henry Reaction [organic-chemistry.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. US4067905A - Preparation of 2-amino-n-butanol - Google Patents [patents.google.com]
- 16. IDF No 1921 Continuous flow process and apparatus for manufacture Of dl-2-nitro-1-butanol – Industrial Consultancy & Sponsored Research (IC&SR) , IIT Madras [ipm.icsr.in]
- 17. US2229532A - Process for the purification of nitro aliphatic compounds - Google Patents [patents.google.com]
